molecular formula C19H18N2O3 B13405966 (S)-Benzylphenobarbital

(S)-Benzylphenobarbital

Cat. No.: B13405966
M. Wt: 322.4 g/mol
InChI Key: DZVQJRKACDFACI-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Selective Cytochrome P450 Inhibitors in Drug Metabolism Research

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of drugs and other foreign compounds (xenobiotics). nih.gov Consequently, understanding which specific CYP isoform is responsible for a new drug's metabolism is crucial for predicting potential drug-drug interactions (DDIs). nih.govnih.gov One of the primary methods for this "reaction phenotyping" involves using chemical inhibitors that are selective for a single CYP enzyme. nih.govresearchgate.net

The development of these inhibitors has been an evolutionary process. Early research often contended with non-selective inhibitors, which complicated the interpretation of results. nih.gov For instance, omeprazole (B731), a commonly used inhibitor for CYP2C19, also demonstrates inhibitory effects on other enzymes like CYP3A4 and CYP2C9. researchgate.netresearchgate.net This lack of selectivity can lead to an overestimation of CYP2C19's contribution to a drug's metabolism. researchgate.net Similarly, ticlopidine, another CYP2C19 inhibitor, is also a potent inhibitor of CYP2D6 and CYP2B6. researchgate.net

The challenge in developing highly selective inhibitors lies in the structural similarities among CYP enzymes, particularly the common heme-binding site and high homology within the active site cavity. nih.gov This has driven research toward synthesizing novel compounds with subtle structural modifications designed to enhance binding to a single target enzyme while minimizing interactions with others. nih.govresearchgate.net The ultimate goal is to have a toolbox of inhibitors where each tool is highly specific for one CYP isoform, allowing researchers to precisely dissect complex metabolic pathways. nih.govnih.gov

Significance of (S)-Benzylphenobarbital as a Specialized Research Probe

The search for a highly potent and selective inhibitor for CYP2C19 led to the synthesis and characterization of N-3-benzyl derivatives of phenobarbital (B1680315). researchgate.netnih.gov Through chromatographic resolution, the enantiomers were separated, revealing that (-)-N-3-benzyl-phenobarbital, the (S)-enantiomer, was a highly potent and competitive inhibitor of CYP2C19. researchgate.netnih.gov Its antipode, the (+)-enantiomer, was found to be 20- to 60-fold less potent. researchgate.netnih.gov

This compound's significance stems from its exceptional selectivity. In studies using human liver microsomes (HLMs) and cDNA-expressed P450 isoforms, it demonstrated potent inhibition of CYP2C19 with inhibitory constant (Kᵢ) values in the nanomolar range, while showing only weak inhibition against a panel of other major CYP enzymes. researchgate.netnih.govnih.gov For example, it strongly inhibits (S)-mephenytoin 4'-hydroxylase activity, a specific marker for CYP2C19 activity. researchgate.netnih.govnih.gov In contrast, at concentrations that inhibit approximately 80% of CYP2C19 activity, its effect on CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4 is minimal, with activity decreases not exceeding 16%. researchgate.netresearchgate.netnih.gov

This high degree of selectivity has established this compound as one of the most selective chemical inhibitors available for CYP2C19. nih.gov It is considered superior to other alternatives like omeprazole for in vitro studies. researchgate.net This allows researchers to confidently establish the relative contribution of CYP2C19 to the metabolism of new chemical entities. researchgate.netnih.gov Due to its validated potency and selectivity, this compound is now widely used as a benchmark positive control inhibitor for CYP2C19 in routine screening for P450 reversible inhibition. researchgate.netnih.gov Its development represents a significant advancement in the toolkit for drug metabolism studies, enabling more accurate predictions of metabolic pathways and potential drug interactions. nih.gov

Research Data Tables

Table 1: Inhibitory Potency of this compound (NBPB) on Human CYP Isoforms

This table details the half-maximal inhibitory concentration (IC₅₀) and inhibitory constant (Kᵢ) of this compound against various cytochrome P450 enzymes in human liver microsomes. The data highlights the compound's potent and selective inhibition of CYP2C19.

CYP IsoformSpecific Reaction MeasuredIC₅₀ (µM)Kᵢ (µM)Reference
CYP2C19S-mephenytoin 4'-hydroxylation0.250.12 researchgate.netnih.gov
CYP1A2->100- researchgate.netnih.gov
CYP2A6->100- researchgate.netnih.gov
CYP2B6-62- researchgate.netnih.gov
CYP2C8-34- researchgate.netnih.gov
CYP2C9-19- researchgate.netnih.gov
CYP2D6->100- researchgate.netnih.gov
CYP3A4-89- researchgate.netnih.gov

Data sourced from studies validating the selectivity of NBPB in human liver microsomes. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

(5S)-1-benzyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H18N2O3/c1-2-19(15-11-7-4-8-12-15)16(22)20-18(24)21(17(19)23)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,20,22,24)/t19-/m0/s1

InChI Key

DZVQJRKACDFACI-IBGZPJMESA-N

Isomeric SMILES

CC[C@@]1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Stereochemical Principles and Enantiomeric Impact of S Benzylphenobarbital

Nomenclature and Characterization of Stereoisomers in Medicinal Chemistry

Chirality is a fundamental concept in medicinal chemistry, describing the "handedness" of molecules that are non-superimposable on their mirror images. nih.govwikipedia.org These mirror-image pairs are termed enantiomers. nih.gov Chirality in drug molecules most often arises from a carbon atom bonded to four different substituents, which is known as a chiral center or stereogenic center. nih.govnih.gov A mixture containing equal amounts of both enantiomers is called a racemate or racemic mixture. nih.gov

Enantiomers share identical physical and chemical properties in an achiral environment, but they can exhibit significant differences in their biological activity, metabolism, and toxicity within the chiral environment of the body. nih.govmdpi.com This is because biological systems, including enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. mdpi.comslideshare.net

To unambiguously describe the three-dimensional arrangement of atoms around a chiral center, the Cahn-Ingold-Prelog (CIP) convention is the most widely accepted system. libretexts.org This system assigns a priority to the four substituents based on atomic number, and then determines the configuration as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) based on the orientation of these prioritized groups. libretexts.org

Another system for characterizing enantiomers is based on their interaction with plane-polarized light. nih.gov Chiral molecules are optically active, meaning they rotate the plane of polarized light. nih.gov An enantiomer that rotates light to the right is called dextrorotatory and is designated with a (+) sign. nih.gov Its counterpart, which rotates light to the left, is levorotatory and is designated with a (-) sign. nih.gov It is critical to note that the R/S designation of absolute configuration does not correlate in a predictable way with the (+) or (-) direction of optical rotation. nih.gov

Differential Biological Activities and Stereoselectivity of (S)-Benzylphenobarbital Enantiomers in Enzymatic Systems

The enantiomers of a chiral drug can be viewed as two distinct substances by the body, often leading to one enantiomer producing the desired therapeutic effect while the other may be less active, inactive, or contribute to different or undesirable effects. nih.gov This phenomenon, known as stereoselectivity, is evident in the biological actions of Benzylphenobarbital's enantiomers, particularly in their interaction with enzymatic systems.

Research has focused on N-3-benzyl derivatives of phenobarbital (B1680315), revealing significant stereoselectivity in their ability to inhibit Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.govnih.gov Specifically, the enantiomers show markedly different inhibitory potency towards CYP2C19, a key enzyme in the metabolism of many clinically used drugs. nih.gov

Studies have demonstrated that one enantiomer, (-)-N-3-benzyl-phenobarbital, is a highly potent and selective competitive inhibitor of CYP2C19. nih.govnih.gov This enantiomer has been identified as having the (R) absolute configuration, meaning it is (R)-(-)-N-3-benzylphenobarbital. bioivt.com Consequently, the (S)-enantiomer, (S)-(+)-N-3-benzylphenobarbital, is the significantly less potent inhibitor of this specific enzyme. nih.gov The inhibitory potency of the (-)-enantiomer against recombinant CYP2C19 was found to be 20- to 60-fold greater than its (+) antipode. nih.gov

The table below summarizes the differential inhibitory activities of the N-3-benzylphenobarbital enantiomers on CYP2C19.

EnantiomerTarget EnzymeInhibitory Constant (Ki)Potency Fold Difference
(-)-N-3-Benzylphenobarbital Recombinant CYP2C1979 nM nih.gov~20- to 60-fold more potent nih.gov
(+)-N-3-Benzylphenobarbital Recombinant CYP2C19~1580 - 4740 nM (estimated)1x

Furthermore, (-)-N-3-benzyl-phenobarbital exhibits high selectivity for CYP2C19 over other major CYP450 isoforms. nih.gov This selectivity is crucial as it minimizes the potential for drug-drug interactions by not significantly affecting other metabolic pathways. The high potency and selectivity of (-)-N-3-benzyl-phenobarbital make it a valuable research tool for in vitro studies to determine the contribution of CYP2C19 to the metabolism of new chemical entities. nih.govnih.gov

The following table details the inhibitory effect (IC₅₀) of (-)-N-3-benzyl-phenobarbital on various CYP450 enzymes in human liver microsomes, highlighting its selectivity for CYP2C19.

Enzyme IsoformFunctionIC₅₀ Value of (-)-N-3-Benzylphenobarbital nih.gov
CYP2C19 S-mephenytoin 4'-hydroxylation0.25 µM
CYP2C9 Diclofenac 4'-hydroxylation19 µM
CYP2C8 Paclitaxel 6α-hydroxylation34 µM
CYP2B6 Bupropion hydroxylation62 µM
CYP3A4 Testosterone 6β-hydroxylation89 µM
CYP1A2 Phenacetin O-deethylation>100 µM
CYP2A6 Coumarin 7-hydroxylation>100 µM
CYP2D6 Dextromethorphan O-demethylation>100 µM

Methodologies for Enantiomeric Resolution of Benzylphenobarbital Derivatives

The separation of a racemic mixture into its individual enantiomers is a process known as enantiomeric resolution. mdpi.com Since enantiomers possess identical physical properties such as boiling point and solubility in achiral solvents, specialized methods are required for their separation. mdpi.com The studies that identified the potent inhibitory activity of (-)-N-3-benzyl-phenobarbital relied on chromatographic techniques to resolve the enantiomers. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations in the pharmaceutical industry. wvu.eduamericanpharmaceuticalreview.com This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. americanpharmaceuticalreview.com The enantiomers of the racemic mixture interact differently with the CSP, forming transient diastereomeric complexes with different stability. nih.gov This differential interaction causes one enantiomer to travel through the column more slowly than the other, allowing them to be separated and collected as pure enantiomers. wvu.edu Polysaccharide-based CSPs are among the most widely used and effective for resolving a broad range of chiral compounds. scispace.com

Capillary Electrophoresis (CE) is another powerful and efficient technique for chiral separations. nih.govijsra.net In this method, a chiral selector, such as a cyclodextrin, is added to the running buffer. nih.govijsra.net The enantiomers form temporary inclusion complexes with the chiral selector, and these complexes have different mobilities under the influence of an electric field, leading to their separation. nih.gov CE offers advantages such as high separation efficiency and minimal sample consumption. americanpharmaceuticalreview.com

Other methods for enantiomeric resolution include crystallization techniques, where a chiral resolving agent is used to form diastereomeric salts that have different solubilities and can be separated by crystallization. For benzylphenobarbital derivatives, chromatographic methods, particularly HPLC with a chiral stationary phase, have been the documented approach for achieving the high enantiomeric purity required for detailed pharmacological evaluation. nih.govnih.gov

Synthetic Methodologies for Benzylphenobarbital Derivatives

Strategies for Stereoselective Synthesis of N-3-Benzylphenobarbital Analogues

Research into the synthesis of N-3-benzylphenobarbital and its analogues has been driven by the discovery of their potent and selective inhibitory effects on certain cytochrome P450 enzymes. nih.govresearchgate.netresearchgate.net The primary approach described in the literature involves the benzylation of a phenobarbital (B1680315) precursor.

In a key study, N-3-benzyl derivatives of phenobarbital were synthesized. nih.govresearchgate.net While the initial synthesis produces a racemic mixture of the (+) and (-) enantiomers, the focus of stereoselective strategies would be to modify this synthesis to favor one enantiomer. Although the specific details of a direct stereoselective synthesis for (S)-Benzylphenobarbital are not extensively documented in the provided context, the principles of asymmetric synthesis would apply. This could involve the use of chiral catalysts or chiral auxiliaries to direct the benzylation to a specific face of the phenobarbital precursor molecule. The development of such a method would be a significant step in producing enantiomerically pure this compound more efficiently.

Comparative Molecular Field Analysis (CoMFA) models have been developed for N-3 substituted phenobarbital derivatives. These computational models indicate that stereochemistry at the C-5 position is a crucial factor in determining the inhibitory potency towards the CYP2C19 enzyme. mdpi.com This underscores the importance of developing synthetic methods that can precisely control this stereocenter.

Chromatographic Techniques for Enantiomer Separation and Purity Assessment in Research

Given that the direct synthesis often yields a racemic mixture, chromatographic separation is a critical step to isolate the desired (S)-enantiomer. nih.govresearchgate.net High-performance liquid chromatography (HPLC) is the most prominent technique for this purpose. chiralpedia.comnih.govcsfarmacie.cz

The separation of enantiomers via chromatography relies on the use of a chiral stationary phase (CSP). chiralpedia.comcsfarmacie.cz This phase is composed of a chiral material that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus be separated.

In the case of N-3-benzylphenobarbital, its enantiomers have been successfully resolved chromatographically. nih.govresearchgate.netresearchgate.net While specific details of the chiral stationary phase used are not always provided, polysaccharide-based CSPs are commonly employed for such separations. mdpi.commdpi.com The choice of mobile phase, a solvent that carries the sample through the column, is also crucial for achieving good separation. mdpi.comresearchgate.net

For the purity assessment of the separated enantiomers, analytical HPLC methods are used. nih.govcat-online.com These methods can determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. A high enantiomeric excess indicates a successful separation. The detection of the separated enantiomers is typically done using a UV detector. researchgate.net

ParameterDescriptionRelevance to this compound
Technique High-Performance Liquid Chromatography (HPLC)The primary method for separating and analyzing the enantiomers of N-3-benzylphenobarbital. chiralpedia.comnih.govcsfarmacie.cz
Stationary Phase Chiral Stationary Phase (CSP)Essential for enantiomeric resolution; interacts differently with (S)- and (R)-Benzylphenobarbital. chiralpedia.comcsfarmacie.cz
Mobile Phase Solvent system (e.g., n-hexane, ethanol)Optimized to achieve the best separation between the enantiomers. mdpi.comresearchgate.net
Detection UV DetectorCommonly used to detect the compounds as they elute from the column. researchgate.net
Assessment Enantiomeric Excess (ee)Quantifies the purity of the isolated this compound. mdpi.com

The successful separation of the enantiomers of N-3-benzylphenobarbital allowed for the determination of their individual biological activities. It was found that (-)-N-3-benzylphenobarbital is a highly potent and selective inhibitor of the CYP2C19 enzyme, being 20- to 60-fold more potent than its antipode. nih.govresearchgate.net This significant difference in activity between the enantiomers highlights the critical importance of effective stereoselective synthesis and chromatographic separation techniques in the study of chiral compounds like this compound.

Mechanism and Selectivity of Cytochrome P450 Inhibition by S Benzylphenobarbital

Potent and Competitive Inhibition of Cytochrome P450 2C19 (CYP2C19) by (-)-N-3-Benzyl-phenobarbital

(-)-N-3-Benzylphenobarbital acts as a potent and competitive inhibitor of CYP2C19. nih.govresearchgate.netnih.gov This means it directly competes with substrates for binding to the active site of the enzyme. mdpi.com Its efficacy has been demonstrated in various in vitro systems, including human liver microsomes and recombinant CYP2C19. nih.govresearchgate.netnih.gov

In studies using human liver microsomes, (-)-N-3-Benzylphenobarbital has shown a strong inhibitory effect on the CYP2C19-mediated 4'-hydroxylation of S-mephenytoin, a marker reaction for this enzyme's activity. nih.govnih.govresearchgate.net The reported inhibition constant (Kᵢ), a measure of the inhibitor's potency, is consistently low, indicating a high affinity for the enzyme. Kᵢ values have been reported to be as low as 0.12 µM in human liver microsomes. nih.govresearchgate.net Similarly, studies with recombinant CYP2C19 have yielded Kᵢ values of approximately 79 nM. researchgate.netnih.gov The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, has been measured at 0.25 µM in human liver microsomes. nih.govresearchgate.net The enantiomer, (+)-N-3-benzylphenobarbital, is significantly less potent, with a 20- to 60-fold lower inhibitory capacity. researchgate.netnih.gov

The competitive nature of the inhibition suggests that (-)-N-3-Benzylphenobarbital binds reversibly to the active site of CYP2C19, thereby preventing the metabolism of other drugs or compounds that are substrates of this enzyme. nih.govresearchgate.netnih.gov

Table 1: Inhibitory Potency of (-)-N-3-Benzylphenobarbital against CYP2C19

System Parameter Value Reference
Human Liver Microsomes Kᵢ 0.12 µM nih.govresearchgate.net
Human Liver Microsomes IC₅₀ 0.25 µM nih.govresearchgate.net
Recombinant CYP2C19 Kᵢ 79 nM researchgate.netnih.gov
Human Liver Preparations Kᵢ 71 to 94 nM researchgate.netnih.gov

Specificity Profile Against Major Human Cytochrome P450 Isoforms (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, CYP3A4)

A key advantage of (-)-N-3-Benzylphenobarbital is its high selectivity for CYP2C19 over other major human CYP isoforms. nih.govresearchgate.netnih.govresearchgate.net This selectivity is crucial for accurately determining the contribution of CYP2C19 to the metabolism of a test compound without confounding effects from the inhibition of other enzymes.

Studies have consistently shown weak to negligible inhibition of several other important CYP enzymes. nih.govresearchgate.netnih.govresearchgate.net For instance, in human liver microsomes, the IC₅₀ values for the inhibition of CYP1A2, CYP2A6, and CYP2D6 were all greater than 100 µM. nih.govresearchgate.net For other isoforms, the IC₅₀ values were 62 µM for CYP2B6, 34 µM for CYP2C8, 19 µM for CYP2C9, and 89 µM for CYP3A4. nih.govresearchgate.net This demonstrates a significant margin of selectivity for CYP2C19. nih.govresearchgate.net

Further studies using cDNA-expressed P450 isoforms confirmed this selectivity. At a concentration of 0.3 µM, which is sufficient to inhibit approximately 80% of CYP2C19 activity, (-)-N-3-benzyl-phenobarbital caused less than 16% inhibition of CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, and CYP3A4 activities. researchgate.netnih.gov This high degree of selectivity makes it a valuable tool for in vitro reaction phenotyping studies. nih.govresearchgate.net

Table 2: Specificity of (-)-N-3-Benzylphenobarbital Against Major CYP Isoforms in Human Liver Microsomes

CYP Isoform IC₅₀ (µM) Reference
CYP1A2 >100 nih.govresearchgate.net
CYP2A6 >100 nih.govresearchgate.net
CYP2B6 62 nih.govresearchgate.net
CYP2C8 34 nih.govresearchgate.net
CYP2C9 19 nih.govresearchgate.net
CYP2D6 >100 nih.govresearchgate.net
CYP3A4 89 nih.govresearchgate.net

Comparative Analysis of Inhibitory Potency and Selectivity with Other Established CYP2C19 Inhibitors (e.g., Omeprazole (B731), (+)-N-3-Benzylnirvanol)

When compared to other commonly used CYP2C19 inhibitors, (-)-N-3-Benzylphenobarbital demonstrates superior potency and selectivity. nih.govresearchgate.net

Omeprazole , a widely used proton pump inhibitor, is a known inhibitor of CYP2C19. However, it lacks selectivity and can also inhibit other CYP isoforms, such as CYP3A4 and CYP2C9, which can complicate the interpretation of in vitro studies. nih.govresearchgate.net The Kᵢ of omeprazole for CYP2C19 is approximately 3 µM in human liver microsomes, which is significantly higher than that of (-)-N-3-Benzylphenobarbital, indicating lower potency. acs.org

(+)-N-3-Benzylnirvanol is another potent and selective inhibitor of CYP2C19. researchgate.netnih.gov While it is a valuable tool, studies suggest that (-)-N-3-Benzylphenobarbital is even more potent. nih.govresearchgate.net The Kᵢ values for (+)-N-3-Benzylnirvanol against recombinant CYP2C19 are around 250 nM, and in human liver preparations, they range from 210 to 280 nM, which are higher than the corresponding values for (-)-N-3-Benzylphenobarbital. researchgate.netnih.gov Like (-)-N-3-Benzylphenobarbital, (+)-N-3-Benzylnirvanol shows high selectivity for CYP2C19 over other CYP isoforms. researchgate.netnih.gov At a concentration of 1 µM, it did not decrease the activities of CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, CYP2E1, or CYP3A4 by more than 16%. researchgate.netnih.gov

Table 3: Comparative Inhibitory Potency (Kᵢ) of CYP2C19 Inhibitors

Inhibitor Kᵢ (Recombinant CYP2C19) Kᵢ (Human Liver Microsomes/Preparations) Reference
(-)-N-3-Benzylphenobarbital 79 nM 71-94 nM / 0.12 µM nih.govresearchgate.netnih.govresearchgate.net
(+)-N-3-Benzylnirvanol 250 nM 210-280 nM researchgate.netnih.gov
Omeprazole Not specified ~3 µM acs.org

Advanced Methodologies in Drug Metabolism and Reaction Phenotyping Utilizing S Benzylphenobarbital

Application of (S)-Benzylphenobarbital in Recombinant Cytochrome P450 Enzyme Systems for Reaction Phenotyping

Recombinant Cytochrome P450 (CYP) enzyme systems are a cornerstone of modern in vitro drug metabolism studies. These systems utilize specific human CYP enzymes expressed in a controlled cellular environment, such as baculovirus-infected insect cells, allowing for the precise investigation of an individual enzyme's contribution to a drug's metabolism. nih.gov this compound is frequently employed in these assays as a selective inhibitor to confirm the role of CYP2C19.

In studies using a panel of cDNA-expressed P450 isoforms, this compound has demonstrated marked selectivity for CYP2C19. researchgate.net For instance, at concentrations that inhibit approximately 80% of CYP2C19 activity, minimal inhibition (less than 16%) is observed for other major CYP isoforms, including CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2D6, and CYP3A4. researchgate.net This high degree of selectivity is critical for unequivocally identifying CYP2C19 as a metabolizing enzyme for a test compound. The use of this compound in this context allows researchers to dissect complex metabolic pathways and pinpoint the specific contribution of CYP2C19, even when multiple enzymes are involved. researchgate.netresearchgate.net

Research has shown that the metabolism of certain compounds by individual P450 species can be effectively characterized using microsomes containing cDNA-expressed enzymes, with this compound serving as a key tool to probe the involvement of CYP2C19. researchgate.net

Utilization in Human Liver Microsomal (HLM) Assays for Enzyme Contribution Determination

Human liver microsomes (HLMs) are subcellular fractions containing a rich complement of drug-metabolizing enzymes, providing a more physiologically relevant model than single recombinant enzymes. researchgate.net In HLM assays, this compound is used to determine the relative contribution of CYP2C19 to a drug's metabolism. nih.govresearchgate.net By comparing the rate of metabolism in the presence and absence of this selective inhibitor, researchers can quantify the fraction of metabolism attributable to CYP2C19.

Studies have validated (-)-N-3-Benzylphenobarbital as a potent and selective inhibitor of CYP2C19 in HLMs. nih.govresearchgate.net It exhibits potent competitive inhibition of CYP2C19-mediated activities, such as S-mephenytoin 4'-hydroxylation, with reported IC50 values as low as 0.25 µM and Ki values of 0.12 µM. nih.govresearchgate.net In contrast, its inhibitory effects on other major CYP isoforms in HLMs are significantly weaker. nih.govresearchgate.net This selectivity makes it a superior tool for in vitro reaction phenotyping studies to establish the contribution of CYP2C19. nih.govresearchgate.net

The utility of this compound extends to its use as a positive control inhibitor for CYP2C19 in routine screening for P450 reversible inhibition when using HLMs as the enzyme source. nih.gov

Use in Suspended Human Hepatocyte Studies for In Vitro Metabolic Pathway Assessment

Suspended human hepatocytes represent a more integrated in vitro model, retaining the architecture and interplay of various metabolic enzymes and transporters found in the liver. researchgate.net The use of this compound in hepatocyte studies allows for a comprehensive assessment of metabolic pathways in a system that closely mimics the in vivo environment. researchgate.netnih.gov

Research has shown that (-)-N-3-benzylphenobarbital is a more potent and selective inhibitor of CYP2C19 in suspended human hepatocytes compared to other commonly used inhibitors like omeprazole (B731). nih.gov This superiority is crucial for accurately predicting the fraction of a drug metabolized by CYP2C19 (fm,CYP2C19) in this model system. nih.gov A full validation of its suitability in terms of both CYP and non-CYP enzyme selectivity in suspended human hepatocytes has been a subject of investigation, confirming its utility. researchgate.netnih.gov

Studies have confirmed the selective inhibition of CYP2C19 by (-)-N-3-benzylphenobarbital over other CYP isoforms and clinically relevant non-CYP enzymes in suspended human hepatocytes. nih.gov This makes it a preferred tool for assessing the contribution of CYP2C19 to a drug's metabolism in this advanced in vitro model. nih.gov

Quantitative Methodologies for In Vitro Inhibition Studies: IC50 and Ki Determination

The potency of an inhibitor is quantified by its IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. The determination of these parameters for this compound against CYP2C19 is a critical aspect of its validation and application in drug metabolism studies. researchgate.netnih.gov

In human liver microsomes, (-)-N-3-benzylphenobarbital has demonstrated potent competitive inhibition of CYP2C19-mediated S-mephenytoin 4'-hydroxylation with a reported IC50 value of 0.25 µM and a Ki value of 0.12 µM. nih.govresearchgate.net The inhibitory effects on other major CYP isoforms were found to be significantly weaker, with IC50 values for CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP3A4 being substantially higher. nih.govresearchgate.net This data underscores the high selectivity of this compound for CYP2C19.

The determination of Ki values in human liver preparations for (-)-N-3-benzylphenobarbital against (S)-mephenytoin 4'-hydroxylase activity, a marker for CYP2C19, has shown values in the range of 71 to 94 nM. researchgate.net These quantitative measures of inhibition are essential for building accurate predictive models of drug-drug interactions.

Table 1: Inhibitory Potency of (-)-N-3-Benzylphenobarbital (NBPB) against Human Cytochrome P450 Isoforms in Human Liver Microsomes

CYP IsoformProbe SubstrateIC50 (µM)Ki (µM)Type of Inhibition
CYP2C19 S-mephenytoin 4'-hydroxylation 0.25 0.12 Competitive
CYP1A2Phenacetin O-deethylation>100-Weak
CYP2A6Coumarin 7-hydroxylation>100-Weak
CYP2B6Bupropion hydroxylation62-Weak
CYP2C8Paclitaxel 6α-hydroxylation34-Weak
CYP2C9Diclofenac 4'-hydroxylation19-Weak
CYP2D6Bufuralol 1'-hydroxylation>100-Weak
CYP3A4Testosterone 6β-hydroxylation89-Weak
Data sourced from studies on human liver microsomes. nih.govresearchgate.net

Assessment of Fraction Metabolized by CYP2C19 Using this compound in Research Models

A primary application of this compound in drug metabolism research is the determination of the fraction of a drug's metabolic clearance that is mediated by CYP2C19 (fm,CYP2C19). nih.gov This is a critical parameter for predicting the clinical significance of drug-drug interactions involving CYP2C19 inhibitors or inducers, as well as the impact of genetic polymorphisms in the CYP2C19 gene.

In research models such as human liver microsomes and suspended human hepatocytes, the fm,CYP2C19 is typically estimated by measuring the extent of inhibition of the drug's metabolism in the presence of a saturating concentration of this compound. researchgate.netnih.gov Studies have utilized this approach to evaluate a range of clinically used CYP2C19 substrates. nih.gov

While predictions of fm,CYP2C19 from suspended human hepatocyte incubations have sometimes underestimated the in vivo values, the use of a selective inhibitor like (-)-N-3-benzylphenobarbital is considered a valuable tool for these assessments. nih.gov The intrinsic activities of other CYP enzymes in the hepatocyte batch can influence the determination of fm,CYP2C19, highlighting the importance of using well-characterized in vitro systems. nih.gov

Structure Activity Relationships Sar and Molecular Modeling of Benzylphenobarbital Analogues

Elucidation of Key Structural Determinants for CYP2C19 Inhibition

The inhibitory potency of phenobarbital (B1680315) derivatives against CYP2C19 is profoundly influenced by specific structural modifications. A pivotal determinant is the nature of the substituent at the N-3 position of the barbiturate (B1230296) ring. The introduction of a benzyl (B1604629) group at this position dramatically enhances inhibitory activity against CYP2C19. nih.govnih.gov

Stereochemistry also emerges as a critical factor. nih.gov Specifically, the (R)-(-)-enantiomer of N-3-benzylphenobarbital demonstrates significantly greater inhibitory potency towards CYP2C19 compared to its (S)-(+)-counterpart. nih.gov This stereoselectivity suggests a highly specific orientation of the inhibitor within the enzyme's active site. In contrast, stereochemistry does not appear to be a major determinant for inhibition of the related enzyme, CYP2C9. nih.gov

Furthermore, studies on N-3 alkyl substituted barbiturates have revealed that while all tested compounds act as competitive inhibitors for both CYP2C19 and CYP2C9, their inhibitory potency is generally much higher for CYP2C19. nih.gov This highlights the unique structural features of the CYP2C19 active site that accommodate these inhibitors with high affinity. The metabolism of these potent inhibitors, such as (R)-(-)-N-3-benzylphenobarbital, preferentially occurs at the C-5 phenyl substituent, indicating that the N-3 benzyl group is likely oriented away from the reactive center of the enzyme. nih.gov

Role of Compound Lipophilicity in Enzyme Binding Affinity and Inhibitory Potency

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a significant physicochemical property influencing the interaction of inhibitors with cytochrome P450 enzymes. For CYP2C9, there is a good correlation where logP values can adequately predict the inhibitory potency of barbiturate derivatives. nih.gov

Investigation of Specific Active Site Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The binding of (S)-Benzylphenobarbital and its analogues within the CYP2C19 active site is stabilized by a network of specific molecular interactions. While direct crystallographic data of this compound complexed with CYP2C19 is not available, homology models and docking studies of related inhibitors provide valuable insights into these interactions. nih.govacs.org

Key interactions believed to contribute to the high affinity and selectivity of these inhibitors include:

Hydrophobic Interactions: The active site of CYP2C19 contains several hydrophobic amino acid residues. acs.org The benzyl and phenyl groups of benzylphenobarbital analogues are well-positioned to engage in hydrophobic interactions with these residues, contributing significantly to binding affinity. nih.govacs.org

Hydrogen Bonding: The barbiturate ring of phenobarbital derivatives contains multiple hydrogen bond donors and acceptors. These are likely to form hydrogen bonds with polar residues within the active site, helping to anchor the inhibitor in a specific orientation. acs.org For other CYP2C19 inhibitors, hydrogen bonding interactions with residues like Ala477 have been implicated as important for positioning within the active site. acs.org

The preferential metabolism of potent inhibitors at the C-5 phenyl group suggests an orientation where the N-3 benzyl substituent is directed away from the heme iron, the catalytic center of the enzyme. nih.gov This orientation is likely dictated by the sum of these specific interactions within the active site.

Computational Approaches: Pharmacophore Modeling and Ligand-Based Design

Computational methods, particularly pharmacophore modeling and ligand-based design, have become indispensable tools in understanding and predicting the inhibitory activity of CYP2C19 inhibitors. researchgate.net3ds.com These approaches are especially valuable when the three-dimensional structure of the target protein is not fully elucidated. dovepress.com

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response. dovepress.commdpi.com For CYP2C19 inhibitors, pharmacophore models have been developed based on the structures of known potent inhibitors like (-)-N-3-benzylphenobarbital. acs.orgresearchgate.net These models typically highlight the importance of hydrophobic regions and hydrogen bonding features, consistent with the SAR data. acs.org

Ligand-based design utilizes the information from a set of known active ligands to design new molecules with improved properties. 3ds.comarxiv.org By analyzing the SAR of benzylphenobarbital analogues, researchers can computationally design and evaluate new derivatives with potentially higher potency and selectivity for CYP2C19. acs.orgresearchgate.net For instance, Comparative Molecular Field Analysis (CoMFA) models have been successfully created for CYP2C19, incorporating features from potent inhibitors to predict the activity of new compounds. nih.gov These computational models serve as a powerful predictive tool, guiding the synthesis of more effective and selective CYP2C19 inhibitors and helping to rationalize the observed SAR. frontiersin.orgresearchgate.net

Interactive Data Table of Inhibitory Potency

The following table summarizes the inhibitory potency (Ki and IC50 values) of (-)-N-3-benzylphenobarbital against CYP2C19 and other CYP isoforms.

CompoundEnzymeSubstrateKi (nM)IC50 (µM)Inhibition TypeReference
(-)-N-3-BenzylphenobarbitalRecombinant CYP2C1979Competitive nih.govresearchgate.net
(-)-N-3-BenzylphenobarbitalHuman Liver Microsomal CYP2C19(S)-mephenytoin 4'-hydroxylase71-940.25Competitive nih.govnih.gov
(-)-N-3-BenzylphenobarbitalRecombinant CYP2C19(S)-mephenytoin 4'-hydroxylase0.320 researchgate.net
(+)-N-3-BenzylnirvanolRecombinant CYP2C19250Competitive nih.govresearchgate.net
(+)-N-3-BenzylnirvanolHuman Liver Microsomal CYP2C19(S)-mephenytoin 4'-hydroxylase210-280 nih.govresearchgate.net
(-)-N-3-BenzylphenobarbitalCYP1A2>100 nih.gov
(-)-N-3-BenzylphenobarbitalCYP2A6>100 nih.gov
(-)-N-3-BenzylphenobarbitalCYP2B662 nih.gov
(-)-N-3-BenzylphenobarbitalCYP2C834 nih.gov
(-)-N-3-BenzylphenobarbitalCYP2C919 nih.gov
(-)-N-3-BenzylphenobarbitalCYP2D6>100 nih.gov
(-)-N-3-BenzylphenobarbitalCYP3A489 nih.gov

Emerging Research Directions and Analytical Advancements for S Benzylphenobarbital

Novel Applications in Mechanistic Drug-Drug Interaction Studies in Pre-clinical Research

(S)-Benzylphenobarbital, also known as (-)-N-3-benzyl-phenobarbital, has emerged as a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19. researchgate.netresearchgate.net This characteristic makes it a valuable tool in preclinical research for elucidating the mechanisms of drug-drug interactions (DDIs). nih.gov Understanding a new chemical entity's metabolic pathways is crucial during drug development to anticipate potential DDIs. nih.govresearchgate.net

In vitro methods are essential for identifying which enzymes are responsible for a drug's metabolism, a process known as reaction phenotyping. nih.govmdpi.com The use of selective chemical inhibitors is a common approach in these studies. researchgate.netmdpi.com For a long time, omeprazole (B731) has been the go-to inhibitor for CYP2C19, but it lacks selectivity, which can lead to inaccurate predictions of CYP2C19's contribution to a drug's metabolism. researchgate.netresearchgate.net

Research has shown that this compound is a more potent and selective inhibitor of CYP2C19 compared to omeprazole and another alternative, (+)-N-3-benzylnirvanol. researchgate.netresearchgate.net Studies using human liver microsomes have demonstrated that this compound strongly inhibits CYP2C19 with high selectivity over other major CYP isoforms. researchgate.netresearchgate.net This high selectivity is critical for accurately determining the role of CYP2C19 in the metabolism of a test compound. researchgate.netscispace.com

The potency and selectivity of this compound have been validated in suspended human hepatocytes, confirming its superiority as a CYP2C19 inhibitor in this more complex in vitro system as well. researchgate.net Its use allows researchers to more precisely determine the fraction of a drug's metabolism that is dependent on CYP2C19, thereby improving the prediction of potential DDIs if the drug were to be co-administered with other drugs that are also metabolized by this enzyme. nih.govresearchgate.net

Table 1: Inhibitory Potency of this compound against CYP2C19

Parameter Value Reference System
K(i) 71-94 nM Human Liver Microsomes
IC(50) 0.25 µM Human Liver Microsomes
K(i) 0.12 µM Human Liver Microsomes

Development of Enhanced Analytical Techniques for Metabolic Profiling in Research Settings

Metabolic profiling, or metabolomics, is the comprehensive analysis of small molecules (metabolites) in a biological system. nih.govmeduniwien.ac.at It provides a snapshot of the physiological state of a cell or organism. meduniwien.ac.at In the context of drug discovery, understanding how a compound like this compound and its metabolites are processed is crucial.

The development of advanced analytical techniques is essential for detailed metabolic profiling. news-medical.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) are widely used to separate and identify metabolites in complex biological samples. nih.gov For targeted metabolomics, where specific metabolites of interest are known, analytical methods can be optimized to enhance sensitivity and accuracy. news-medical.net

In the case of this compound, enhanced analytical techniques would be employed in research settings to:

Identify and quantify its metabolites: Researchers can use techniques like high-resolution mass spectrometry to determine the chemical structures of metabolites formed from this compound in various in vitro systems.

Characterize metabolic pathways: By identifying the full spectrum of metabolites, a more complete picture of the metabolic pathways involved in the biotransformation of this compound can be constructed.

Investigate inter-individual variability: Metabolic profiles can vary between individuals due to genetic factors. nih.gov Advanced analytical methods can help in studying how these differences might affect the metabolism of this compound.

The goal of developing these enhanced techniques is to generate high-quality data that can be used to build a comprehensive metabolic profile of this compound, which is fundamental for understanding its disposition and potential for interactions. nih.govmdpi.com

Integration of In Vitro Data with In Silico Modeling for Predictive Research in Drug Discovery

A powerful approach in modern drug discovery is the integration of in vitro experimental data with in silico computational modeling. researchgate.netmdpi.com This combination allows for better prediction of a drug's behavior in a whole organism, a process known as in vitro-in vivo extrapolation (IVIVE). mdpi.com

For this compound, the in vitro data on its inhibitory potency against CYP2C19 and its metabolic profile can be used as inputs for in silico models. researchgate.netresearchgate.net Physiologically based pharmacokinetic (PBPK) modeling is a type of in silico modeling that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in a virtual patient. nih.gov

By incorporating the detailed in vitro data for this compound into PBPK models, researchers can:

Predict its pharmacokinetic profile in vivo: These models can simulate the concentration-time course of the drug in different organs and tissues.

Simulate drug-drug interactions: PBPK models can predict the impact of co-administering this compound with other drugs, helping to identify potential DDIs before clinical trials. nih.gov

Explore the impact of genetic variations: The models can be adjusted to account for genetic differences in enzyme activity, allowing for the prediction of how a drug might behave in different populations.

While in silico models are powerful tools, their accuracy is highly dependent on the quality of the input data. nih.gov Therefore, the development of enhanced analytical techniques for metabolic profiling, as discussed in the previous section, is crucial for generating the robust data needed for reliable in silico predictions. nih.govhelsinki.fi The ultimate goal is to use this integrated approach to de-risk drug development by identifying potential issues, such as DDIs, early in the process, making the path to new medicines more efficient and safer. mdpi.comnih.gov

Q & A

Q. Which statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

  • Methodology : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 with 95% confidence intervals via bootstrapping. For multi-parametric assays (e.g., EEG changes), apply multivariate ANOVA with post-hoc Tukey tests. Share raw datasets in repositories like Zenodo for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.